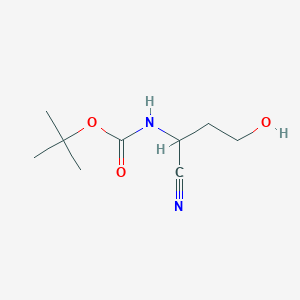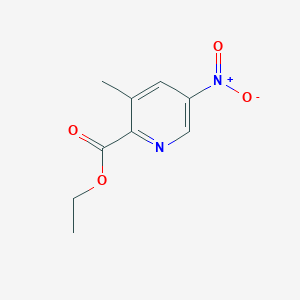
6-Bromo-4-chloro-7-fluoro-3-quinolinecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a carbonyl chloride functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the carbonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-7-fluoroquinoline
- 6-bromo-4-chloroquinoline
- 7-bromo-4-chloroquinoline
- 4-bromo-3-chloro-7-fluoroquinoline
Uniqueness
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms along with the carbonyl chloride group. This specific arrangement of substituents imparts distinct reactivity and properties compared to other quinoline derivatives. The presence of multiple halogen atoms enhances its potential for various chemical transformations and biological activities.
Propriétés
Formule moléculaire |
C10H3BrCl2FNO |
|---|---|
Poids moléculaire |
322.94 g/mol |
Nom IUPAC |
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H3BrCl2FNO/c11-6-1-4-8(2-7(6)14)15-3-5(9(4)12)10(13)16/h1-3H |
Clé InChI |
NTJHKUPBFVUQIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)




![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)




